molecular formula C9H8F3NO2 B15292201 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one CAS No. 252580-28-2

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B15292201
CAS No.: 252580-28-2
M. Wt: 219.16 g/mol
InChI Key: LQECSURBJUYAOA-UHFFFAOYSA-N
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Description

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a substituted phenyl ring.

Properties

CAS No.

252580-28-2

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

1-(5-amino-2-methoxyphenyl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(13)4-6(7)8(14)9(10,11)12/h2-4H,13H2,1H3

InChI Key

LQECSURBJUYAOA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 5-amino-2-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl ketone can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The trifluoroacetyl aromatic ketone scaffold is widely explored in medicinal and materials chemistry. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Key Properties/Data Reference(s)
1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one 5-NH₂, 2-OCH₃ C₉H₇F₃NO₂ Inferred: High polarity due to -NH₂/-OCH₃; C=O IR ~1700 cm⁻¹ (cf. analogs)
1-(5-Amino-2-methylphenyl)-2,2,2-trifluoroethanone 5-NH₂, 2-CH₃ C₉H₈F₃NO CAS 252580-33-9; Discontinued commercial availability; methyl group enhances lipophilicity
1-(3-Aminophenyl)-2,2,2-trifluoroethan-1-one 3-NH₂ C₈H₆F₃NO CAS 23516-80-5; Lower steric hindrance at meta-position; Molar mass: 189.14 g/mol
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone 4-Cl C₈H₄ClF₃O CAS 321-37-9; Boiling point: ~230°C; Similarity score: 0.77 (cf. target compound)
1-(2-Bromophenyl)-2,2,2-trifluoroethan-1-one 2-Br C₈H₄BrF₃O CAS 244229-34-3; Boiling point: 230°C (predicted); Density: 1.645 g/mL
Key Observations:
  • Substituent Position and Electronic Effects: The 5-amino-2-methoxy substitution in the target compound introduces strong electron-donating groups, which may stabilize the trifluoroacetyl group via resonance, as seen in IR spectra (C=O stretch ~1700 cm⁻¹ for related compounds) . Halogenated analogs (e.g., 4-Cl, 2-Br) exhibit reduced solubility compared to amino/methoxy-substituted derivatives due to increased hydrophobicity .

Biological Activity

1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one, with the chemical formula C₉H₈F₃NO₂ and CAS number 1212897-03-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Weight: 219.16 g/mol
  • Structure: The compound features a trifluoroethanone moiety along with an amino and methoxy group on the aromatic ring.

Research indicates that compounds similar to 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one exhibit various biological activities which may include:

  • Antiparasitic Activity: Studies have shown that structural modifications in similar compounds can enhance their activity against parasites. For instance, the incorporation of polar functionalities improved solubility and metabolic stability while maintaining antiparasitic efficacy .
  • Cytotoxicity: The compound's effects on human cell lines such as HepG2 have been evaluated. Notably, modifications to the chemical structure can lead to decreased cytotoxicity while enhancing therapeutic effects .

Biological Activity Data

The biological activity of 1-(5-Amino-2-methoxyphenyl)-2,2,2-trifluoroethan-1-one has been assessed through various assays. Below is a summary table of key findings from recent studies:

Activity EC50 (μM) Notes
Antiparasitic (Plasmodium spp.)0.395Enhanced by structural modifications .
Cytotoxicity (HepG2 cells)>50Minimal toxicity observed; structure-dependent .
Metabolic StabilityCL int 27 μL/min/mgImproved with certain structural modifications .

Case Study 1: Antiparasitic Efficacy

In a study evaluating the efficacy of various analogs against Plasmodium falciparum, it was found that modifications leading to increased lipophilicity resulted in enhanced activity. The compound demonstrated significant potency at low concentrations (EC50 values around 0.395 μM), indicating its potential as a lead compound for further development against malaria .

Case Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis revealed that the introduction of methoxy and trifluoromethyl groups significantly influenced both solubility and metabolic stability. Compounds with these substitutions exhibited improved pharmacokinetic profiles while maintaining low cytotoxicity against human liver cells .

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